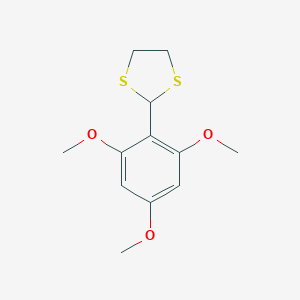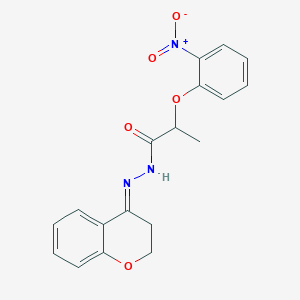
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzophenone with benzyl bromide and naphthalene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or naphthyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional ketone or carboxyl groups, while reduction may produce alcohol or amine derivatives.
Applications De Recherche Scientifique
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-3-phenylquinazolin-4-one
- 2-Benzyl-3-(2-methylphenyl)quinazolin-4-one
- 2-Benzyl-3-(4-methoxyphenyl)quinazolin-4-one
Uniqueness
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
41048-12-8 |
|---|---|
Formule moléculaire |
C25H18N2O |
Poids moléculaire |
362.4g/mol |
Nom IUPAC |
2-benzyl-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C25H18N2O/c28-25-22-12-6-7-13-23(22)26-24(16-18-8-2-1-3-9-18)27(25)21-15-14-19-10-4-5-11-20(19)17-21/h1-15,17H,16H2 |
Clé InChI |
WFVIMGKRHLBPTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]acetohydrazide](/img/structure/B458459.png)
![2-(3-chlorophenoxy)-N'-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]propanohydrazide](/img/structure/B458460.png)

![N'-[(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetohydrazide](/img/structure/B458463.png)
![2-[(E)-2-(4-chlorophenyl)sulfanylethylideneamino]-1-hydroxyguanidine](/img/structure/B458466.png)

![1-hydroxy-2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine](/img/structure/B458469.png)
![9H-fluoren-9-one [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B458470.png)
![2-{2-[(4-Methylphenyl)sulfanyl]ethylidene}hydrazinecarboximidamide](/img/structure/B458471.png)

![1-hydroxy-2-[(E)-2-(2-methylphenoxy)ethylideneamino]guanidine](/img/structure/B458473.png)
